Comparative Receptor Selectivity: Apraclonidine vs. Brimonidine and Clonidine
In preclinical receptor profiling, apraclonidine demonstrates substantially lower selectivity for the α2-adrenoceptor over the α1-adrenoceptor compared to brimonidine. A study reports that brimonidine is 23- to 32-fold more α2-selective than apraclonidine [1]. Furthermore, when compared to clonidine, brimonidine is 7-12-fold more α2-selective, establishing a clear rank order of selectivity [1].
| Evidence Dimension | Alpha-2 vs. Alpha-1 Adrenoceptor Selectivity Ratio |
|---|---|
| Target Compound Data | Lower α2/α1 selectivity; 23-32x less selective than brimonidine |
| Comparator Or Baseline | Brimonidine (1000x more selective for α2 over α1); Clonidine (7-12x less α2-selective than brimonidine) |
| Quantified Difference | Brimonidine is 23-32x more α2-selective than apraclonidine |
| Conditions | In vitro receptor binding assays; comparative selectivity ratios derived from preclinical studies |
Why This Matters
This lower α2-selectivity for apraclonidine predicts a greater potential for α1-mediated side effects, such as mydriasis and eyelid retraction, which is a key differentiating factor for researchers designing studies on ocular surface physiology or for clinicians concerned with pupil size.
- [1] Burke J, Schwartz M. Preclinical evaluation of brimonidine. Surv Ophthalmol. 1996;41(Suppl 1):S9-S18. View Source
